N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride
Overview
Description
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a p-nitrobenzyl group. This compound is often used as an intermediate in the synthesis of other chemical compounds and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride typically involves the reaction of p-nitrobenzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{p-Nitrobenzylamine} + 2 \text{Chloroethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, resulting in the formation of N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride.
Substitution: Products where the chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride involves its interaction with biological molecules, leading to the formation of covalent bonds. The chloroethyl groups can alkylate nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of their normal functions. This alkylation process can lead to cell death, making the compound useful in the development of chemotherapeutic agents.
Comparison with Similar Compounds
- N,N-bis(2-Chloroethyl)amine hydrochloride
- N,N-bis(2-Chloroethyl)-p-aminobenzylamine hydrochloride
- N,N-bis(2-Chloroethyl)-m-nitrobenzylamine hydrochloride
Comparison: N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is unique due to the presence of the p-nitrobenzyl group, which imparts specific chemical and biological properties. Compared to N,N-bis(2-Chloroethyl)amine hydrochloride, the nitro group in the p-nitrobenzyl derivative enhances its reactivity and potential applications in scientific research. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound for various applications.
Biological Activity
N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its two chloroethyl groups and a p-nitrobenzyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.
Cytotoxic Activity
1. Mechanisms of Action
The cytotoxic effects of this compound are primarily attributed to its ability to alkylate DNA, leading to the disruption of DNA replication and transcription. The compound's chloroethyl groups can form reactive intermediates that bind to DNA, causing cross-linking and subsequent cell death.
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Induces apoptosis through caspase activation |
HepG2 (Liver) | 3.0 | Inhibits cell cycle progression |
A549 (Lung) | 4.5 | Disrupts microtubule assembly |
These results indicate that this compound can effectively inhibit the growth of cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile .
Case Studies
Case Study 1: Breast Cancer Treatment
A study involving MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in significant morphological changes consistent with apoptosis. The activation of caspase-3 was confirmed at concentrations as low as 1 µM, indicating its potency as an anticancer agent .
Case Study 2: Lung Cancer Cells
In another investigation, A549 lung cancer cells treated with this compound exhibited a marked decrease in cell viability, with an IC50 value of 4.5 µM. This study highlighted the compound's ability to disrupt microtubule dynamics, a critical process for cell division .
Research Findings
Recent research has focused on the structural modifications of this compound to enhance its biological activity:
- Nitro Group Importance : The presence of the nitro group has been linked to increased anticancer activity through enhanced interactions with DNA .
- Alkylation Mechanism : Studies suggest that the compound’s mechanism involves the formation of DNA adducts, leading to apoptosis via the intrinsic pathway .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.ClH/c12-5-7-14(8-6-13)9-10-1-3-11(4-2-10)15(16)17;/h1-4H,5-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDLDRXEFSBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCCl)CCCl)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960577 | |
Record name | 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40136-95-6 | |
Record name | 2-Chloro-N-(2-chloroethyl)-N-[(4-nitrophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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